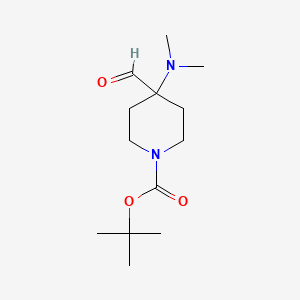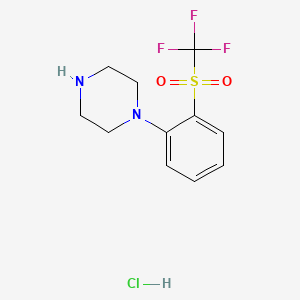
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S. It is known for its unique structural properties, which include a piperazine ring substituted with a trifluoromethanesulfonyl group on the phenyl ring.
Métodos De Preparación
The synthesis of 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-trifluoromethanesulfonylphenylamine and piperazine.
Reaction Conditions: The reaction between 2-trifluoromethanesulfonylphenylamine and piperazine is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.
Análisis De Reacciones Químicas
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to influence the compound’s reactivity and binding affinity, which can affect various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride can be compared with other similar compounds, such as:
1-(2-Trifluoromethylphenyl)piperazine: This compound lacks the sulfonyl group, which significantly alters its chemical and biological properties.
1-(2-Methanesulfonylphenyl)piperazine: The replacement of the trifluoromethanesulfonyl group with a methanesulfonyl group results in different reactivity and applications.
1-(2-Chlorophenyl)piperazine:
The uniqueness of this compound lies in its trifluoromethanesulfonyl group, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C11H14ClF3N2O2S |
|---|---|
Peso molecular |
330.75 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-4-2-1-3-9(10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |
Clave InChI |
KRTOMMLHYYWPNG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


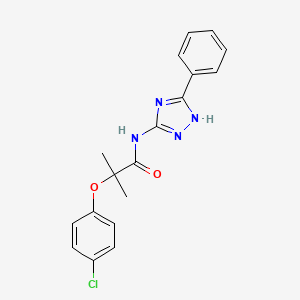
![(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)
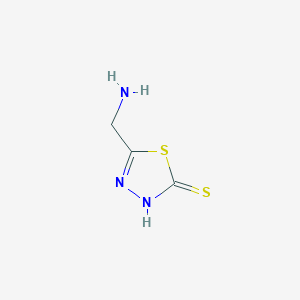
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
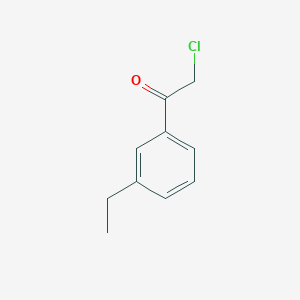
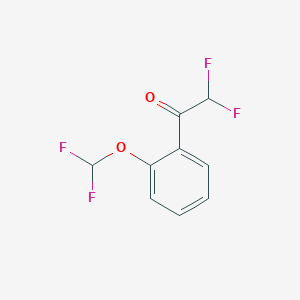


![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
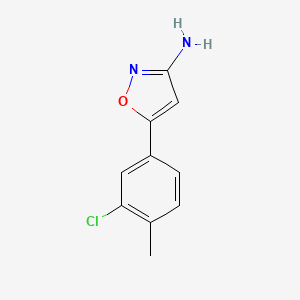
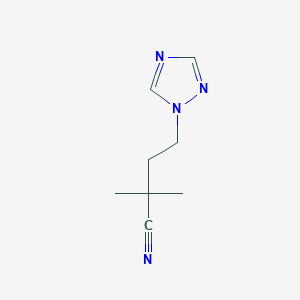
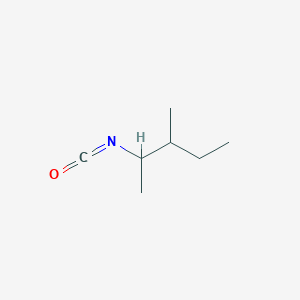
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)
